BenchChemオンラインストアへようこそ!

Tert-butyl 4-(3-chlorophenyl)-4-cyanopiperidine-1-carboxylate

Lipophilicity CNS drug design Permeability

Tert-butyl 4-(3-chlorophenyl)-4-cyanopiperidine-1-carboxylate (CAS 553631-33-7) is a protected 4,4-disubstituted piperidine building block bearing a Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen, a 3-chlorophenyl substituent at the 4-position, and a cyano group at the same quaternary carbon. Its molecular formula is C17H21ClN2O2 with a molecular weight of 320.81 g/mol.

Molecular Formula C17H21ClN2O2
Molecular Weight 320.8 g/mol
CAS No. 553631-33-7
Cat. No. B1391809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(3-chlorophenyl)-4-cyanopiperidine-1-carboxylate
CAS553631-33-7
Molecular FormulaC17H21ClN2O2
Molecular Weight320.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC(=CC=C2)Cl
InChIInChI=1S/C17H21ClN2O2/c1-16(2,3)22-15(21)20-9-7-17(12-19,8-10-20)13-5-4-6-14(18)11-13/h4-6,11H,7-10H2,1-3H3
InChIKeyZQSUUNQAAQFFOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(3-chlorophenyl)-4-cyanopiperidine-1-carboxylate (CAS 553631-33-7): Procurement-Relevant Identity and Physicochemical Profile


Tert-butyl 4-(3-chlorophenyl)-4-cyanopiperidine-1-carboxylate (CAS 553631-33-7) is a protected 4,4-disubstituted piperidine building block bearing a Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen, a 3-chlorophenyl substituent at the 4-position, and a cyano group at the same quaternary carbon . Its molecular formula is C17H21ClN2O2 with a molecular weight of 320.81 g/mol . The compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of bradykinin B1 receptor (B1R) antagonists and other bioactive molecules .

Why 4-Aryl-4-cyanopiperidine Building Blocks Cannot Be Interchanged: The Case for tert-Butyl 4-(3-chlorophenyl)-4-cyanopiperidine-1-carboxylate


Within the 4-aryl-4-cyanopiperidine class, seemingly minor structural variations—such as the position of a chloro substituent on the phenyl ring or the presence versus absence of halogenation—produce measurable differences in lipophilicity (LogP), predicted cytochrome P450 inhibition profiles, and patent-validated synthetic utility that directly impact downstream drug discovery outcomes [1]. The 3-chlorophenyl substitution pattern embodied by CAS 553631-33-7 occupies a distinct physicochemical space that cannot be replicated by its unsubstituted phenyl analog (CAS 158144-79-7), its 2-chlorophenyl isomer (CAS 186347-31-9), or its 4-chlorophenyl isomer (CAS 218451-34-4). Furthermore, this specific compound is explicitly documented as a synthetic intermediate in granted patents for B1R antagonists, providing a provenance trail that generic analogs lack .

Quantitative Differentiation Evidence for tert-Butyl 4-(3-chlorophenyl)-4-cyanopiperidine-1-carboxylate vs. Closest Analogs


LogP Differentiation: 3-Chlorophenyl vs. Unsubstituted Phenyl Analog (CAS 158144-79-7)

The target compound exhibits a computed LogP of 3.28, representing a +0.48 log unit increase in lipophilicity relative to the unsubstituted phenyl analog 1-Boc-4-cyano-4-phenylpiperidine (CAS 158144-79-7, XLogP3 = 2.8) [1]. This difference corresponds to an approximately three-fold higher predicted octanol-water partition coefficient for the 3-chlorophenyl derivative.

Lipophilicity CNS drug design Permeability

LogP Differentiation: 3-Chlorophenyl vs. 2-Chlorophenyl Isomer (CAS 186347-31-9)

The 3-chlorophenyl (meta) isomer displays a LogP of 3.28, which is 0.79 log units lower than the 2-chlorophenyl (ortho) isomer (CAS 186347-31-9, LogP = 4.07) . The ortho-chloro substitution drives lipophilicity substantially higher, likely due to intramolecular shielding effects that reduce solvent exposure of the polar cyano and carbamate groups.

Lipophilicity Metabolic stability Isomer comparison

Predicted CYP1A2 Inhibition Liability: A Differentiating ADME Flag

The target compound carries a computational prediction flag as a cytochrome P450 1A2 inhibitor, based on an SVM model trained on 9,145 molecules . Although experimental IC50 data are not publicly available for this specific compound, the SVM prediction provides an early-stage ADME alert that distinguishes it from analogs lacking this predicted liability, which is directly relevant to lead series triage in drug discovery programs.

CYP inhibition Drug-drug interaction ADME prediction

Patent-Documented Synthetic Intermediate for B1R Antagonists with Validated Boc-Hydrolysis Yield

The compound is explicitly cited as a synthetic intermediate in two granted patents (WO2008/006039 A1, Array BioPharma; US2009/0264407 A1, Grünenthal GmbH) directed to B1R antagonists for pain treatment . Critically, a subsequent Boc-deprotection/hydrolysis step using this compound has been experimentally validated: treatment with concentrated HCl under reflux followed by Boc-reprotection with Boc2O yields 1-(tert-butoxycarbonyl)-4-(3-chlorophenyl)piperidine-4-carboxylic acid in 75.56% yield with >98% HPLC purity . This proven downstream chemistry de-risks procurement for B1R-targeted programs.

B1R antagonist Patent intermediate Synthetic yield

Sigma-1 Receptor Ligand Scaffold: 3-Chlorophenyl Substitution as a Key SAR Variable

The 4-aryl-4-cyanopiperidine scaffold is a recognized pharmacophore for sigma-1 receptor ligands, with published SAR studies demonstrating that 4-position aryl substituents modulate sigma-1 binding affinity while leaving sigma-2 affinity largely unchanged [1]. The target compound incorporates a 3-chlorophenyl group, which, by class-level inference, places it within this SAR-tractable chemical space. This scaffold-class evidence positions the compound as a logical starting point for sigma-1 ligand optimization, where the chloro substituent provides both a synthetic handle for further derivatization (e.g., cross-coupling) and a potential affinity-modulating element.

Sigma-1 receptor CNS ligand Structure-activity relationship

Commercial Availability with Batch-Specific QC Documentation

The target compound is commercially available at ≥95% purity from multiple suppliers, with Bidepharm offering batch-specific QC documentation including NMR, HPLC, and GC analysis reports . This level of analytical characterization exceeds the minimal purity specification provided for many comparator analogs and supports direct use in SAR studies without additional purification.

Quality control Procurement Batch analysis

Evidence-Backed Application Scenarios for tert-Butyl 4-(3-chlorophenyl)-4-cyanopiperidine-1-carboxylate in Drug Discovery Procurement


B1R Antagonist Lead Optimization: De-Risked Intermediate with Patent Provenance

Programs targeting bradykinin B1 receptor antagonism for pain indications can procure this compound as a validated intermediate, given its explicit citation in WO2008/006039 A1 and US2009/0264407 A1 as well as the experimentally demonstrated Boc-hydrolysis yield of 75.56% with >98% HPLC purity . This patent trail provides a direct synthetic roadmap that unsubstituted or differently substituted analogs cannot offer for B1R programs.

CNS Lead Generation: Balanced Lipophilicity for Blood-Brain Barrier Penetration

With a LogP of 3.28, the compound occupies the favorable lipophilicity window for CNS drug candidates, outperforming the unsubstituted phenyl analog (LogP 2.8, potentially suboptimal for BBB penetration) and avoiding the excessive lipophilicity of the 2-chlorophenyl isomer (LogP 4.07, associated with metabolic liability) [1]. This balanced profile makes it a preferred starting scaffold for neuroscience targets.

Sigma-1 Receptor Ligand SAR Expansion with Synthetic Versatility

The 4-aryl-4-cyanopiperidine scaffold is validated for sigma-1 receptor binding, and the 3-chlorophenyl substituent provides a versatile synthetic handle (via cross-coupling or nucleophilic aromatic substitution) for further SAR exploration . Procurement of this specific intermediate enables rapid analog generation within an established pharmacophore series.

ADME-Aware Hit Triage with Predicted CYP Inhibition Flag

The in silico CYP1A2 inhibition prediction provides an actionable ADME flag for early-stage hit triage . Teams can use this alert to either design around the liability or incorporate CYP1A2 counter-screening assays into their workflow, turning a potential liability into a structured decision point rather than a late-stage surprise.

Quote Request

Request a Quote for Tert-butyl 4-(3-chlorophenyl)-4-cyanopiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.